molecular formula C16H20N2O4S2 B2686682 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide CAS No. 1351617-54-3

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide

Cat. No.: B2686682
CAS No.: 1351617-54-3
M. Wt: 368.47
InChI Key: MCAUEZHDQMHFER-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrobenzothiazole core linked to a 4-methoxyphenoxy-ethylsulfonamide moiety. The 4-methoxyphenoxy substituent introduces electron-donating properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-21-12-6-8-13(9-7-12)22-10-11-24(19,20)18-16-17-14-4-2-3-5-15(14)23-16/h6-9H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUEZHDQMHFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight318.39 g/mol
LogP3.6963
Polar Surface Area49.627 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth and replication .
  • Receptor Modulation : The tetrahydrobenzothiazole moiety may interact with various receptors or enzymes, potentially modulating their activity and leading to therapeutic effects.
  • Antitumor Activity : Similar compounds have shown promising antitumor properties, indicating that this compound may also exhibit cytotoxic effects against cancer cell lines .

Biological Activity Studies

Recent studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide:

Antitumor Activity

A study comparing various sulfonamide derivatives found that compounds with structural similarities exhibited significant in vitro antitumor activity. For instance:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 37.5 µg/mL)
Compound A25Nearly as active
Compound B10More potent
Compound C12Comparable

These findings suggest that the incorporation of specific functional groups enhances antitumor efficacy .

Antibacterial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. The mechanism involves mimicking para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria. This mechanism is crucial for treating bacterial infections and highlights the compound's potential in antimicrobial therapy .

Case Studies and Research Findings

Several research articles have documented the biological activities of sulfonamide derivatives similar to our compound:

  • Anticancer Efficacy : Research indicated that certain tetrahydroquinoline derivatives showed IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, suggesting enhanced potency against various cancer cell lines .
  • Toxicity Profiles : Studies on sulfonamides have reported adverse effects such as allergic reactions and gastrointestinal disturbances. These findings emphasize the need for careful evaluation of toxicity alongside therapeutic benefits .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is essential for predicting their efficacy and safety in clinical settings.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related molecules, focusing on synthesis, spectral properties, and functional group contributions.

Structural and Functional Group Comparisons

A. Sulfonamide Derivatives
The target compound shares a sulfonamide (-SO₂NH-) group with hydrazinecarbothioamides and triazole derivatives synthesized in . For example, compounds [4–6] and [7–9] in contain sulfonyl groups linked to aromatic or heterocyclic systems. Key differences include:

  • Substituent Effects: The target compound’s 4-methoxyphenoxy group is electron-donating, whereas analogs in feature halogens (Cl, Br) or hydrogen at the para position, which are electron-withdrawing or neutral. This impacts electronic density and reactivity .

B. Benzothiazole Derivatives describes tetrahydrobenzothiazole derivatives (e.g., compound [2]), which share the bicyclic core with the target compound but lack sulfonamide or methoxyphenoxy groups. Instead, these analogs incorporate indole or thiazolidinone moieties, highlighting versatility in derivatization for diverse biological targets .

B. Spectral Characteristics

Compound Key IR Bands (cm⁻¹) 1H/13C-NMR Features Reference
Target Compound* ν(SO₂) ~1250–1260, ν(OCH₃) ~2830 Aromatic protons (δ 6.8–7.5), CH₂-SO₂ (δ 3.5–4.0) Inferred
Hydrazinecarbothioamides [4–6] ν(C=S) 1243–1258, ν(C=O) 1663–1682 NH (δ 8.5–10.0), aromatic protons
Triazoles [7–9] ν(C=S) 1247–1255, ν(NH) 3278–3414 Loss of C=O, thione tautomer signals
Benzothiazole [2] () ν(NH) ~3300, ν(C=N) ~1600 Tetrahydrobenzothiazole protons (δ 1.5–2.5)

*Note: Spectral data for the target compound are inferred based on structural analogs.

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